Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid)

5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid structure
34759-04-1 structure
Product name:5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid
CAS No:34759-04-1
MF:C14H18O6
MW:282.28912
CID:322056
PubChem ID:328734

5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid Chemical and Physical Properties

Names and Identifiers

    • Benzenepentanoic acid,3,4,5-trimethoxy-d-oxo-
    • 5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid
    • 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
    • NSC308807
    • 4-(3,4,5-trimethoxybenzoyl)butanoic acid
    • 5-Oxo-5-(3,4,5-trimethoxy-phenyl)-valeriansaeure
    • 5-oxo-5-(3,4,5-trimethoxy-phenyl)-valeric acid
    • AC1L739H
    • AG-F-19233
    • CTK4H2992
    • KB-195702
    • SureCN6628602
    • 5-(3,4,5-TRIMETHOXYPHENYL)-5-OXOVALERIC ACID,97%
    • AKOS016022703
    • SCHEMBL6628602
    • MFCD00088460
    • 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoicacid
    • DTXSID60316891
    • 34759-04-1
    • NSC-308807
    • 4-(3,4,5-trimethoxybenzoyl)butyric acid
    • MDL: MFCD00088460
    • Inchi: InChI=1S/C14H18O6/c1-18-11-7-9(8-12(19-2)14(11)20-3)10(15)5-4-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17)
    • InChI Key: LGYXZGUQHIJKTR-UHFFFAOYSA-N
    • SMILES: COC1=C(C(=CC(=C1)C(=O)CCCC(=O)O)OC)OC

Computed Properties

  • Exact Mass: 282.11034
  • Monoisotopic Mass: 282.11033829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 82.1Ų

Experimental Properties

  • PSA: 82.06

5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
207500-2g
5-(3,4,5-trimethoxyphenyl)-5-oxovaleric acid
34759-04-1 97%
2g
£613.00 2022-03-01
A2B Chem LLC
AX93217-5g
5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
34759-04-1 97%
5g
$1650.00 2024-04-20
A2B Chem LLC
AX93217-1g
5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
34759-04-1 97%
1g
$435.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652142-1g
5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
34759-04-1 98%
1g
¥4023.00 2024-05-17
Fluorochem
207500-1g
5-(3,4,5-trimethoxyphenyl)-5-oxovaleric acid
34759-04-1 97%
1g
£352.00 2022-03-01
Fluorochem
207500-5g
5-(3,4,5-trimethoxyphenyl)-5-oxovaleric acid
34759-04-1 97%
5g
£1447.00 2022-03-01
TRC
T101880-500mg
5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid
34759-04-1
500mg
$ 605.00 2022-06-03
TRC
T101880-250mg
5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid
34759-04-1
250mg
$ 365.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652142-5g
5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
34759-04-1 98%
5g
¥16539.00 2024-05-17
A2B Chem LLC
AX93217-2g
5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
34759-04-1 97%
2g
$725.00 2024-04-20

5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid Related Literature

Additional information on 5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid

Benzenepentanoic Acid, 3,4,5-Trimethoxy-d-Oxo

The compound with CAS No. 34759-04-1, commonly referred to as Benzenepentanoic acid, 3,4,5-trimethoxy-d-oxo, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions and a pentanoic acid group with a keto functional group. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.

Recent studies have highlighted the potential of Benzenepentanoic acid, 3,4,5-trimethoxy-d-oxo in the field of pharmacology. Researchers have explored its role as a precursor in the synthesis of bioactive compounds. For instance, its ability to undergo various chemical transformations has made it a valuable intermediate in drug discovery programs targeting inflammatory diseases and oxidative stress-related conditions. The presence of multiple methoxy groups enhances its solubility and bioavailability, making it an attractive candidate for pharmaceutical applications.

The synthesis of Benzenepentanoic acid, 3,4,5-trimethoxy-d-oxo involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One of the most efficient routes reported in recent literature involves the oxidation of a suitable precursor followed by selective methylation to introduce the methoxy groups. This method ensures high yield and purity, which are critical for its use in research and industrial settings.

In terms of biological activity, Benzenepentanoic acid, 3,4,5-trimethoxy-d-oxo has shown promising results in vitro assays. Studies have demonstrated its ability to inhibit key enzymes involved in inflammation pathways. Additionally, its antioxidant properties have been evaluated using advanced analytical techniques such as electron paramagnetic resonance (EPR) spectroscopy. These findings underscore its potential as a lead compound for developing novel therapeutic agents.

From an environmental perspective, the compound's biodegradability has been a topic of interest. Recent research indicates that under specific conditions, Benzenepentanoic acid, 3,4,5-trimethoxy-d-oxo can undergo microbial degradation without releasing harmful byproducts. This makes it an eco-friendly option for use in green chemistry applications.

In conclusion, Benzenepentanoic acid, 3,4,5-trimethoxy, and d-oxo functionalities make this compound a versatile building block in organic synthesis. Its unique combination of chemical stability and biological activity positions it as a key player in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and applications, Benzenepentanoic acid, 3,4, 5-trimethoxy, and d-oxo will undoubtedly remain at the forefront of scientific innovation.

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